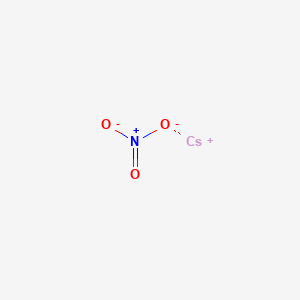
cesium;nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cesium nitrate, also known as cesium nitrate, is a chemical compound with the formula CsNO₃. It is an alkali metal nitrate and appears as a white crystalline solid. This compound is known for its use in pyrotechnic compositions, where it acts as a colorant and oxidizer. Cesium nitrate is also utilized in various scientific and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cesium nitrate can be synthesized through the reaction of cesium carbonate (Cs₂CO₃) with nitric acid (HNO₃). The reaction proceeds as follows:
Cs2CO3+2HNO3→2CsNO3+H2O+CO2
This reaction is typically carried out at room temperature, and the resulting cesium nitrate can be purified by recrystallization from water .
Industrial Production Methods
In industrial settings, cesium nitrate is often produced by reacting cesium chloride (CsCl) with silver nitrate (AgNO₃), resulting in the formation of cesium nitrate and silver chloride (AgCl) as a byproduct:
CsCl+AgNO3→CsNO3+AgCl
This method is advantageous due to the high purity of the cesium nitrate produced .
Chemical Reactions Analysis
Types of Reactions
Cesium nitrate undergoes several types of chemical reactions, including:
- Upon gentle heating, cesium nitrate decomposes to form cesium nitrite (CsNO₂) and oxygen (O₂):
Decomposition: 2CsNO3→2CsNO2+O2
Oxidation: As an oxidizer, cesium nitrate can facilitate the oxidation of various organic and inorganic compounds.
Common Reagents and Conditions
Common reagents used in reactions with cesium nitrate include hydrogen peroxide (H₂O₂) for oxidation reactions and various acids for decomposition reactions. These reactions are typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency .
Major Products Formed
The major products formed from reactions involving cesium nitrate include cesium nitrite, oxygen, and various oxidized organic and inorganic compounds. These products are often utilized in further chemical synthesis and industrial applications .
Scientific Research Applications
Cesium nitrate has a wide range of scientific research applications, including:
Pyrotechnics: Used as a colorant and oxidizer in fireworks and flares.
Infrared Spectroscopy: Cesium nitrate prisms are used in infrared spectroscopy due to their unique optical properties.
X-ray Phosphors and Scintillation Counters: Utilized in the production of x-ray phosphors and scintillation counters for detecting radiation.
Petroleum Cracking: Acts as a catalyst in the petroleum cracking process.
Biomedical Applications: Used in the synthesis of various biomedical compounds and as a reagent in chemical research .
Mechanism of Action
The mechanism of action of cesium nitrate primarily involves its role as an oxidizer. In pyrotechnic compositions, cesium nitrate releases oxygen upon decomposition, which supports the combustion of other materials. In chemical reactions, it facilitates the oxidation of substrates by providing a source of oxygen. The molecular targets and pathways involved in these processes depend on the specific reaction conditions and substrates used .
Comparison with Similar Compounds
Similar Compounds
Cesium nitrate can be compared with other alkali metal nitrates, such as:
- Lithium nitrate (LiNO₃)
- Sodium nitrate (NaNO₃)
- Potassium nitrate (KNO₃)
- Rubidium nitrate (RbNO₃)
Uniqueness
Cesium nitrate is unique among these compounds due to its higher molar mass and specific optical properties, which make it particularly useful in infrared spectroscopy and x-ray phosphors. Additionally, its role as a colorant in pyrotechnics is distinct due to the specific spectral lines emitted by cesium .
Properties
Molecular Formula |
CsNO3 |
|---|---|
Molecular Weight |
194.911 g/mol |
IUPAC Name |
cesium;nitrate |
InChI |
InChI=1S/Cs.NO3/c;2-1(3)4/q+1;-1 |
InChI Key |
NLSCHDZTHVNDCP-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])[O-].[Cs+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















